molecular formula C11H12INO B7453498 N-(3-iodophenyl)-2-methylcyclopropane-1-carboxamide

N-(3-iodophenyl)-2-methylcyclopropane-1-carboxamide

Cat. No. B7453498
M. Wt: 301.12 g/mol
InChI Key: WOWMKWVXHJKPSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-iodophenyl)-2-methylcyclopropane-1-carboxamide, also known as IMC-3C5, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. This molecule has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

N-(3-iodophenyl)-2-methylcyclopropane-1-carboxamide works by targeting the proteasome, a protein complex that plays a critical role in the degradation of intracellular proteins. N-(3-iodophenyl)-2-methylcyclopropane-1-carboxamide binds to the proteasome and inhibits its activity, leading to the accumulation of misfolded and damaged proteins within the cell. This accumulation ultimately leads to cell death in cancer cells.
Biochemical and Physiological Effects:
N-(3-iodophenyl)-2-methylcyclopropane-1-carboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to inhibit the migration and invasion of cancer cells, which are critical processes in cancer metastasis. N-(3-iodophenyl)-2-methylcyclopropane-1-carboxamide has also been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-iodophenyl)-2-methylcyclopropane-1-carboxamide in lab experiments is its specificity for cancer cells. This allows for targeted therapy and minimal toxicity in normal cells. However, one limitation is the potential for resistance to develop over time, as with any cancer drug.

Future Directions

For research on N-(3-iodophenyl)-2-methylcyclopropane-1-carboxamide include studying its potential use in combination therapy with other cancer drugs, as well as its efficacy in treating other types of cancer. Additionally, further research is needed to understand the mechanism of resistance to N-(3-iodophenyl)-2-methylcyclopropane-1-carboxamide and to develop strategies to overcome it. Overall, N-(3-iodophenyl)-2-methylcyclopropane-1-carboxamide shows promise as a potential therapeutic agent for cancer treatment, and further research is needed to fully explore its potential.

Synthesis Methods

N-(3-iodophenyl)-2-methylcyclopropane-1-carboxamide can be synthesized through a multistep process involving the reaction of 3-iodoaniline with ethyl 2-methylcyclopropanecarboxylate, followed by cyclization and deprotection. This method has been optimized to produce high yields of pure N-(3-iodophenyl)-2-methylcyclopropane-1-carboxamide.

Scientific Research Applications

N-(3-iodophenyl)-2-methylcyclopropane-1-carboxamide has been studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, including breast, prostate, and pancreatic cancer cells. Additionally, N-(3-iodophenyl)-2-methylcyclopropane-1-carboxamide has been studied for its potential use in combination therapy with other cancer drugs, such as paclitaxel and gemcitabine.

properties

IUPAC Name

N-(3-iodophenyl)-2-methylcyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12INO/c1-7-5-10(7)11(14)13-9-4-2-3-8(12)6-9/h2-4,6-7,10H,5H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOWMKWVXHJKPSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1C(=O)NC2=CC(=CC=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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